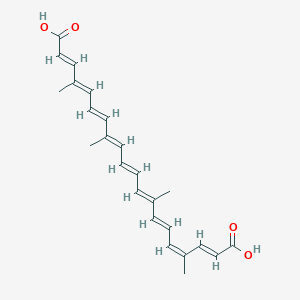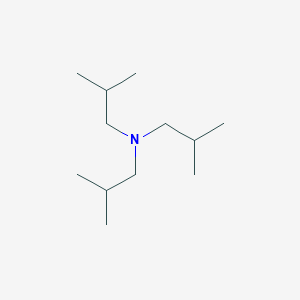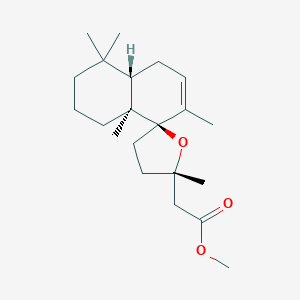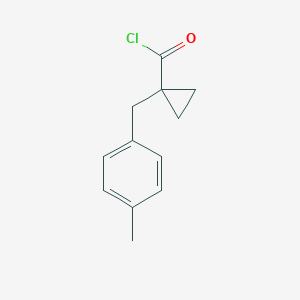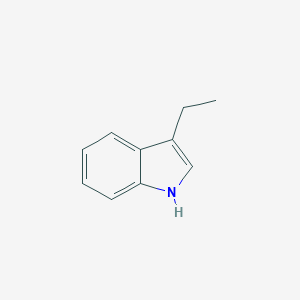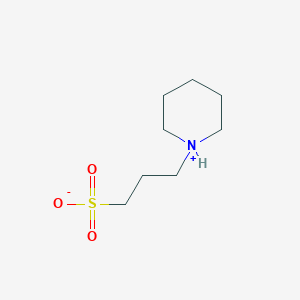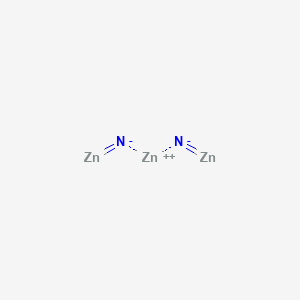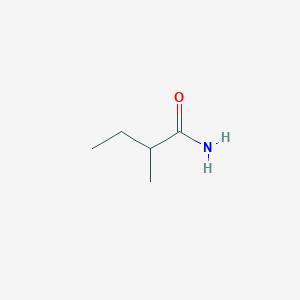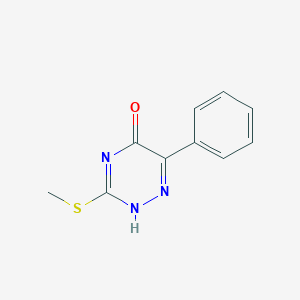
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one, also known as 3-MST, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in pre-clinical studies.
Mecanismo De Acción
The mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has no significant toxicity on normal cells, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to reduce the levels of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in lab experiments include its potential pharmacological properties, low toxicity on normal cells, and ease of synthesis. However, the limitations of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include the lack of understanding of its mechanism of action and the need for further pre-clinical and clinical studies to determine its efficacy and safety.
Direcciones Futuras
For research on 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include further pre-clinical and clinical studies to determine its efficacy and safety in treating cancer and inflammatory diseases. Additionally, studies can be conducted to understand the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and to develop more potent analogs of the compound. Furthermore, studies can be conducted to determine the potential of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in treating other diseases such as viral infections.
Conclusion
In conclusion, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been synthesized using various methods and has shown no significant toxicity on normal cells. However, further pre-clinical and clinical studies are needed to determine its efficacy and safety in treating various diseases. Future research can focus on understanding the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and developing more potent analogs of the compound.
Métodos De Síntesis
The synthesis of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been achieved using various methods, including the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthiol in the presence of a catalyst. Another method involves the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthioacetic acid in the presence of a dehydrating agent. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown anti-inflammatory properties by inhibiting the production of inflammatory cytokines. The anti-microbial activity of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has also been demonstrated against various bacterial strains.
Propiedades
Número CAS |
1566-37-6 |
|---|---|
Nombre del producto |
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one |
Fórmula molecular |
C10H9N3OS |
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
3-methylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-11-9(14)8(12-13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
Clave InChI |
XHHHXWUBPUAMPZ-UHFFFAOYSA-N |
SMILES isomérico |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
SMILES canónico |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



